molecular formula C23H40N2O4 B1665014 1,3-Propanediol, 1-(4-nitrophenyl)-2-(tetradecylamino)-, (1R,2R)- CAS No. 366487-89-0

1,3-Propanediol, 1-(4-nitrophenyl)-2-(tetradecylamino)-, (1R,2R)-

Cat. No.: B1665014
CAS No.: 366487-89-0
M. Wt: 408.6 g/mol
InChI Key: SJHLKUDCBZZUEE-DHIUTWEWSA-N
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Description

AD-2646 is a quinoline derivative known for its antidepressant properties. It has been studied for its ability to inhibit gastric acid secretion induced by 2-deoxy-D-glucose. This compound is of interest due to its pharmacological similarities to tricyclic antidepressants.

Preparation Methods

AD-2646 can be synthesized through two related methods:

  • First Method

      Step 1: The reaction of 2-nitrobenzoic acid with phosphorus pentachloride at 50°C produces the corresponding acyl chloride.

      Step 2: This acyl chloride undergoes a Friedel-Crafts condensation with benzene in the presence of aluminum chloride to yield 2-nitrobenzophenone.

      Step 3: Reduction of 2-nitrobenzophenone with hydrogen over palladium on carbon in ethanol results in 2-aminobenzophenone.

      Step 4: Acylation of 2-aminobenzophenone with acetic anhydride and sodium acetate forms 2-acetamidobenzophenone.

      Step 5: Cyclization of 2-acetamidobenzophenone using sodium methoxide in refluxing ethanol produces 4-phenylquinoline-2(1H)-one.

      Step 6: Reaction of 4-phenylquinoline-2(1H)-one with thionyl chloride and dimethylformamide in hot chloroform converts it to 2-chloro-4-phenylquinoline.

      Step 7: Finally, condensation of 2-chloro-4-phenylquinoline with N-ethylpiperazine at 130°C yields AD-2646.

  • Second Method

Chemical Reactions Analysis

AD-2646 undergoes various chemical reactions, including:

    Oxidation: AD-2646 can be oxidized under specific conditions, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert AD-2646 into different amine derivatives.

    Substitution: AD-2646 can undergo substitution reactions, particularly at the quinoline ring, leading to various substituted quinoline derivatives.

Common reagents used in these reactions include hydrogen, palladium on carbon, acetic anhydride, sodium acetate, and thionyl chloride. The major products formed from these reactions are typically quinoline derivatives with different functional groups.

Scientific Research Applications

AD-2646 has several scientific research applications:

    Chemistry: AD-2646 is used as a precursor in the synthesis of various quinoline derivatives.

    Biology: It is studied for its effects on biological systems, particularly its antidepressant properties.

    Medicine: AD-2646 has potential therapeutic applications due to its ability to inhibit gastric acid secretion and its antidepressant activity.

    Industry: AD-2646 is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

AD-2646 exerts its effects by inhibiting the secretion of gastric acid induced by 2-deoxy-D-glucose. It interacts with specific molecular targets and pathways involved in gastric acid secretion and neurotransmitter regulation. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of neurotransmitter systems similar to tricyclic antidepressants.

Comparison with Similar Compounds

AD-2646 is unique due to its dual activity as an antidepressant and an inhibitor of gastric acid secretion. Similar compounds include:

    Tricyclic Antidepressants: These compounds share similar pharmacological properties with AD-2646 but do not inhibit gastric acid secretion.

    Quinoline Derivatives: Other quinoline derivatives may have similar chemical structures but different pharmacological activities.

AD-2646 stands out due to its combined effects on both the central nervous system and the gastrointestinal system .

Properties

CAS No.

366487-89-0

Molecular Formula

C23H40N2O4

Molecular Weight

408.6 g/mol

IUPAC Name

(1R,2R)-1-(4-nitrophenyl)-2-(tetradecylamino)propane-1,3-diol

InChI

InChI=1S/C23H40N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-22(19-26)23(27)20-14-16-21(17-15-20)25(28)29/h14-17,22-24,26-27H,2-13,18-19H2,1H3/t22-,23-/m1/s1

InChI Key

SJHLKUDCBZZUEE-DHIUTWEWSA-N

SMILES

CCCCCCCCCCCCCCNC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O

Isomeric SMILES

CCCCCCCCCCCCCCN[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCCNC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AD-2646;  AD2646;  AD2646

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Propanediol, 1-(4-nitrophenyl)-2-(tetradecylamino)-, (1R,2R)-
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1,3-Propanediol, 1-(4-nitrophenyl)-2-(tetradecylamino)-, (1R,2R)-
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1,3-Propanediol, 1-(4-nitrophenyl)-2-(tetradecylamino)-, (1R,2R)-
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1,3-Propanediol, 1-(4-nitrophenyl)-2-(tetradecylamino)-, (1R,2R)-
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1,3-Propanediol, 1-(4-nitrophenyl)-2-(tetradecylamino)-, (1R,2R)-
Reactant of Route 6
1,3-Propanediol, 1-(4-nitrophenyl)-2-(tetradecylamino)-, (1R,2R)-

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